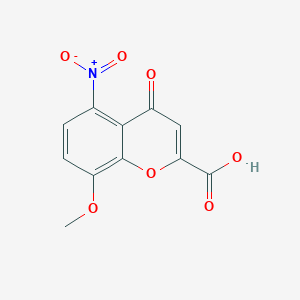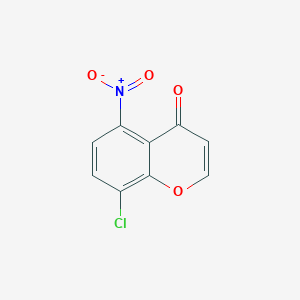
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide, also known as BPSMA, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a member of the acetamide family and has a molecular weight of 428.4 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a crucial role in the development and progression of cancer.
Biochemical and Physiological Effects:
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell migration and invasion, and the suppression of tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, one limitation of using 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is its potential toxicity, which can pose a risk to researchers working with the compound.
Direcciones Futuras
There are several future directions for research involving 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide that exhibit even greater anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide in combination with other anticancer agents to improve treatment outcomes in cancer patients. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.
In conclusion, 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is a promising chemical compound that has shown significant potential in the field of scientific research, particularly in the area of cancer research. Its potent anticancer activity, combined with its biochemical and physiological effects, make it a valuable tool for studying the mechanisms of cancer cell survival and proliferation. However, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide involves the reaction of 4-bromoaniline with morpholine to form 2-(4-bromophenyl)morpholine. This intermediate is then reacted with thioacetic acid to yield 2-(4-bromophenylsulfanyl)morpholine. The final step involves the reaction of 2-(4-bromophenylsulfanyl)morpholine with chloroacetyl chloride to form 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is in the field of cancer research. Studies have shown that 2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide exhibits potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Propiedades
Nombre del producto |
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
|---|---|
Fórmula molecular |
C18H19BrN2O2S |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19BrN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Clave InChI |
XLDYGJBANODNQE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
SMILES canónico |
C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Benzyloxy)-4-methoxyphenyl]-2-methoxy-1-phenyl-1-propanol](/img/structure/B300300.png)



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)



![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)



![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
